

Spectroscopic Analysis of 4-Morpholin-4-ylmethylbenzylamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Morpholin-4-ylmethylbenzylamine
Cat. No.:	B151649

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

4-Morpholin-4-ylmethylbenzylamine is a substituted aromatic amine containing both a morpholine and a benzylamine moiety. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its characterization, quality control, and further development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (^1H NMR, ^{13}C NMR, Infrared, and Mass Spectrometry) specifically for **4-Morpholin-4-ylmethylbenzylamine**. While data for structurally related compounds are available, the core experimental spectra for the title compound appear to be unpublished or not readily accessible.

Therefore, this guide will present a theoretical analysis based on the known spectroscopic characteristics of its constituent functional groups: a 1,4-disubstituted benzene ring, a morpholine ring, a benzylic methylene group, and a primary amine. This predictive approach

allows for an estimation of the key spectral features that would be expected in an experimental setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Morpholin-4-ylmethylbenzylamine**. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-Morpholin-4-ylmethylbenzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	d	2H	Aromatic protons (ortho to CH_2 - Morpholine)
~7.2	d	2H	Aromatic protons (ortho to CH_2NH_2)
~3.8	s	2H	Benzylic protons (Ar- $\text{CH}_2\text{-NH}_2$)
~3.7	t	4H	Morpholine protons (- O-CH_2 -)
~3.5	s	2H	Benzylic protons (Ar- $\text{CH}_2\text{-Morpholine}$)
~2.4	t	4H	Morpholine protons (- N-CH_2 -)
~1.6 (variable)	br s	2H	Amine protons (- NH_2)

Table 2: Predicted ^{13}C NMR Data for **4-Morpholin-4-ylmethylbenzylamine**

Chemical Shift (δ) ppm	Assignment
~140	Quaternary aromatic carbon (C-CH ₂ -Morpholine)
~138	Quaternary aromatic carbon (C-CH ₂ NH ₂)
~129	Aromatic CH
~128	Aromatic CH
~67	Morpholine carbons (-O-CH ₂ -)
~63	Benzyllic carbon (Ar-CH ₂ -Morpholine)
~54	Morpholine carbons (-N-CH ₂ -)
~46	Benzyllic carbon (Ar-CH ₂ -NH ₂)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Morpholin-4-ylmethylbenzylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, broad	N-H stretching (primary amine)
3100-3000	Medium	Aromatic C-H stretching
2950-2800	Medium-Strong	Aliphatic C-H stretching (CH ₂ groups)
1600-1450	Medium-Strong	Aromatic C=C stretching
1115	Strong	C-O-C stretching (morpholine ether)
1250-1020	Medium	C-N stretching

Mass Spectrometry (MS)

For the mass spectrum, the expected molecular ion peak [M]⁺ would be observed at m/z 206.29, corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O). Common

fragmentation patterns would likely involve the benzylic cleavage, leading to fragments corresponding to the benzylamine moiety and the morpholinomethyl moiety.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **4-Morpholin-4-ylmethylbenzylamine** are not available, the following are generalized methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire both ^1H and ^{13}C NMR spectra.
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters would be used. For ^{13}C NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet could be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer would be used.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded first. Then, the sample spectrum would be acquired, typically by co-adding

multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

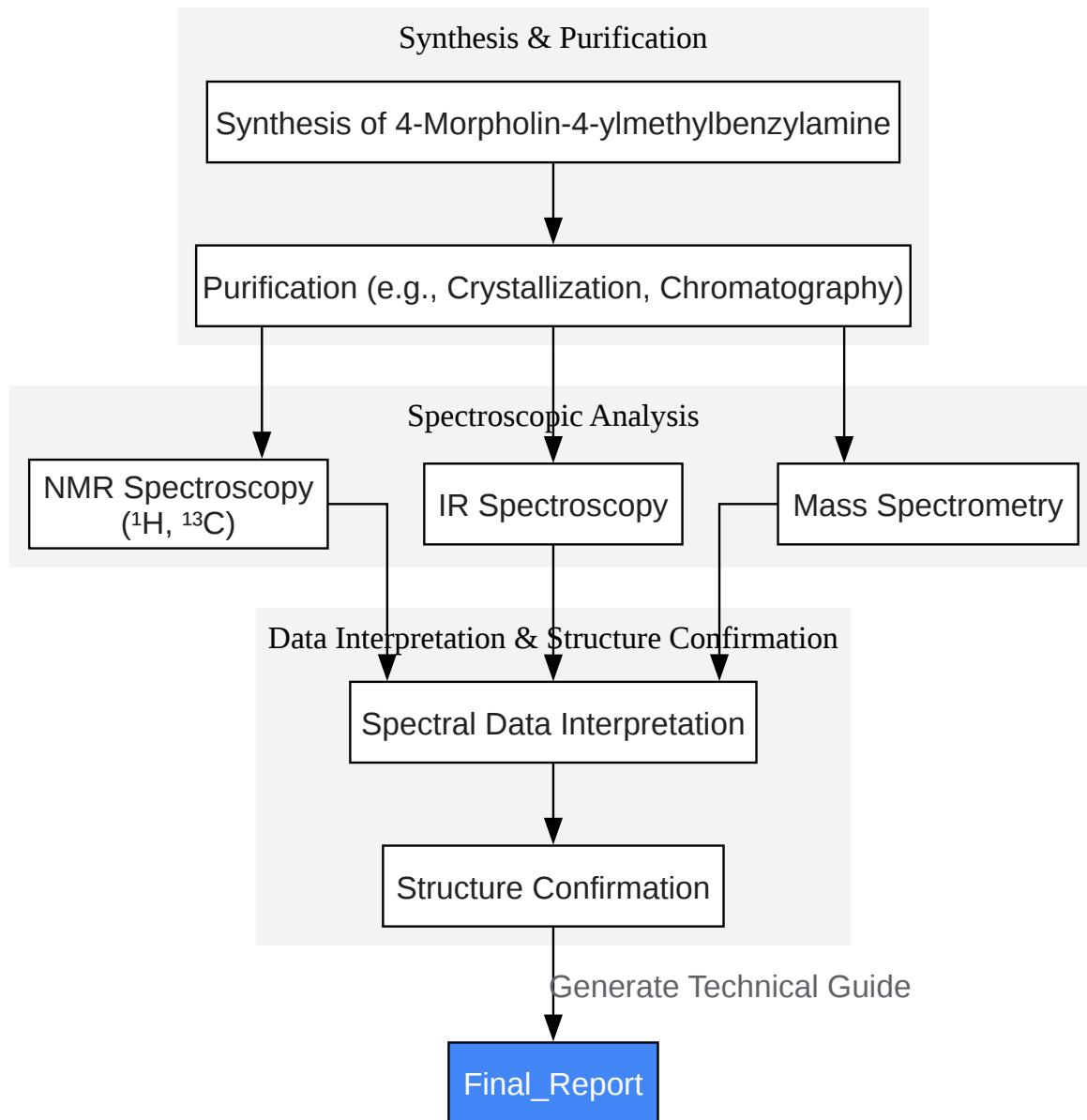
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight) would be used.
- Data Acquisition: The sample solution would be introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.
- Data Processing: The data is presented as a plot of relative ion intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like **4-Morpholin-4-ylmethylbenzylamine**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of **4-Morpholin-4-ylmethylbenzylamine**.

This comprehensive approach ensures the unambiguous identification and characterization of the target molecule, providing a solid foundation for its use in research and development.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Morpholin-4-ylmethylbenzylamine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151649#4-morpholin-4-ylmethylbenzylamine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com